ethyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a synthetic 1,2,4-triazole derivative featuring a complex heterocyclic scaffold. Its structure integrates:
- A 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 2-methoxyethyl group at position 2.
- A thioacetamido linker connecting the triazole ring to an ethyl 4-aminobenzoate moiety.
This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The indole moiety may enhance receptor-binding affinity, while the 2-methoxyethyl group could improve solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-3-33-23(31)16-8-10-17(11-9-16)26-21(30)15-34-24-28-27-22(29(24)12-13-32-2)19-14-25-20-7-5-4-6-18(19)20/h4-11,14,25H,3,12-13,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYMGSACLJHHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The key steps include:
- Formation of the triazole ring : Utilizing 1H-indole derivatives and methoxyethyl groups.
- Thioamide formation : Introducing sulfur to create the thio linkage.
- Acetamido and benzoate coupling : Finalizing the structure through acetamido and benzoate functionalities.
Biological Activity
The biological activities of this compound have been evaluated through various assays, with promising results in several areas:
Anticancer Activity
Several studies have reported the anticancer properties of compounds containing triazole and indole moieties. For instance:
- In vitro studies : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 6.2 µM to 43.4 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Ethyl 4-(...) | 27.3 |
| HCT116 | Ethyl 4-(...) | 6.2 |
Antimicrobial Activity
Ethyl 4-(...) has shown significant antimicrobial effects against a range of pathogens:
- Bacterial Inhibition : It demonstrated comparable activity to standard antibiotics like streptomycin against various bacterial strains .
The proposed mechanism for the anticancer activity involves:
- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
- Modulation of metabolic pathways : Affecting enzyme activities related to cancer progression.
Case Studies
- Study on MCF-7 Cells : A recent study indicated that ethyl 4-(...) significantly reduced cell viability in MCF-7 cells compared to control groups, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Efficacy : Research highlighted that compounds similar to ethyl 4-(...) exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Structural Analogues with Varied Triazole Substituents
a) Ethyl 4-(2-((5-Ethyl-4-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Acetamido)Benzoate (CAS 897338-30-6)
- Structure : Features ethyl and methyl groups at positions 5 and 4 of the triazole ring, respectively.
- Molecular Formula : C₁₆H₂₀N₄O₃S (MW: 348.42) .
- Implications : Simpler substituents may lower bioactivity but improve synthetic accessibility.
b) Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate (CAS 886929-93-7)
- Structure : Contains a 4-chlorobenzyl group and a pyrrole substituent on the triazole core.
- Molecular Formula : C₂₄H₂₂ClN₅O₃S (MW: 495.98) .
- The pyrrole substituent may alter electronic properties compared to the indole group.
- Implications : Chlorine atoms often improve antimicrobial activity, but pyrrole’s planar structure may reduce steric hindrance during target binding.
Analogues with Alternative Heterocyclic Cores
a) N-[5-(5-Acetyl-6-Methyl-Pyridin-2-yl)-3-Phenyl-3H-[1,3,4]Thiadiazol-2-ylidene]-Benzamide (8a)
- Structure : Replaces the triazole core with a thiadiazole ring and incorporates a pyridinyl-acetyl group.
- Molecular Formula : C₂₃H₁₈N₄O₂S (MW: 414.49) .
- Key Differences : Thiadiazole’s electron-deficient nature contrasts with triazole’s ambivalent electronic profile. The acetylpyridine group may enhance π-π stacking interactions.
b) Ethyl 4-(2-((5-(4-Chlorophenyl)-1-Methyl-1H-Imidazol-2-yl)Thio)Acetamido)Benzoate
- Structure : Features an imidazole core substituted with 4-chlorophenyl and methyl groups.
- Molecular Formula : C₂₁H₂₀ClN₃O₃S (MW: 429.9) .
- Key Differences : Imidazole’s basic nitrogen atoms differ from triazole’s tautomeric properties. The 4-chlorophenyl group mimics the indole’s aromaticity but lacks hydrogen-bonding capability.
- Implications : Imidazole derivatives often exhibit distinct pharmacokinetic profiles due to altered metabolic stability.
Table 1: Key Properties of Selected Analogues
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?
- Methodology : The compound’s triazole core can be synthesized via cyclization of thiosemicarbazides or hydrazides with chloroacetic acid under reflux conditions. The indole moiety is typically introduced via nucleophilic substitution or condensation reactions. Key steps include:
- Cyclization : Heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid to form thioacetic acid derivatives .
- Salt Formation : Reacting thioacetic acids with metal sulfates (e.g., Fe²⁺, Cu²⁺) or organic bases (e.g., morpholine) in ethanol to improve solubility and stability .
- Optimization : Adjusting molar ratios (e.g., 1:1 acid/base), solvent polarity (ethanol vs. DMF), and reaction time (3–5 hours for cyclization) can enhance yields. Thin-layer chromatography (TLC) and recrystallization are critical for purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Techniques :
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, N-H stretches for indole) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, indole aromatic protons at δ 7.0–7.8 ppm) .
- Mass Spectrometry : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and melting point analysis are recommended .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
- Key Challenges :
- Regioselectivity : Ensuring correct substitution on the triazole ring (e.g., avoiding 1,3 vs. 1,4-isomer formation) .
- Purification : Removing byproducts (e.g., unreacted indole derivatives) via column chromatography or recrystallization .
- Yield Optimization : Scaling reactions beyond milligram quantities often reduces efficiency due to side reactions (e.g., hydrolysis of the ester group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- SAR Strategy :
- Core Modifications : Synthesize analogs with varying substituents on the triazole (e.g., replacing methoxyethyl with methyl or phenyl groups) to assess impact on bioactivity .
- Linker Optimization : Test alternative linkers (e.g., replacing thioacetamido with sulfonamide or carbonyl groups) to modulate bioavailability .
- Biological Assays : Screen analogs for antimicrobial, anticancer, or anti-inflammatory activity using in vitro models (e.g., MIC assays, cytotoxicity against HeLa cells) .
- Data Analysis : Use multivariate regression to correlate logP, molecular weight, and substituent electronic effects with activity .
Q. What experimental approaches can resolve contradictions in reported biological activity data for triazole-indole hybrids?
- Approaches :
- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives .
- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition for kinases) rather than broad phenotypic screens .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to biological targets?
- Protocol :
- Target Selection : Prioritize proteins with known triazole/indole interactions (e.g., cytochrome P450, EGFR kinase) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzymatic assays .
- Limitations : Address false positives by incorporating molecular dynamics simulations (50 ns trajectories) to assess binding stability .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
